molecular formula C9H12N2O3S B1374636 Tert-butyl (5-formylthiazol-2-yl)carbamate CAS No. 391668-77-2

Tert-butyl (5-formylthiazol-2-yl)carbamate

Cat. No.: B1374636
CAS No.: 391668-77-2
M. Wt: 228.27 g/mol
InChI Key: LKFCHUSAPKBABQ-UHFFFAOYSA-N
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Description

Tert-butyl (5-formylthiazol-2-yl)carbamate is a specialized organic compound featuring a thiazole ring substituted with a formyl group at position 5 and a tert-butyl carbamate (Boc) protecting group at position 2. Its molecular formula is C₁₀H₁₄N₂O₃S, with a molecular weight of 242.3 g/mol . This compound is recognized as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, often serving as an intermediate for constructing complex molecules, particularly in drug discovery and peptide modifications.

The Boc group enhances solubility and stability during synthetic processes, while the formyl moiety provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Properties

IUPAC Name

tert-butyl N-(5-formyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-4-6(5-12)15-7/h4-5H,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFCHUSAPKBABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693866
Record name tert-Butyl (5-formyl-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391668-77-2
Record name tert-Butyl (5-formyl-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-formyl-1,3-thiazol-2-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-formylthiazol-2-yl)carbamate typically involves the reaction of 5-formylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions . The general reaction scheme is as follows:

5-formylthiazole+tert-butyl chloroformatetriethylaminetert-butyl (5-formylthiazol-2-yl)carbamate\text{5-formylthiazole} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 5-formylthiazole+tert-butyl chloroformatetriethylamine​tert-butyl (5-formylthiazol-2-yl)carbamate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-formylthiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)

Major Products Formed

Scientific Research Applications

Tert-butyl (5-formylthiazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (5-formylthiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can also participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl (5-formylthiazol-2-yl)carbamate belongs to a family of Boc-protected thiazole derivatives. Below is a detailed comparison with analogs, emphasizing structural variations, reactivity, and applications.

Key Structural Analogs and Their Properties

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score Key Features
This compound 947602-46-2 5-formyl C₁₀H₁₄N₂O₃S 242.3 Reference Reactive formyl group for cross-coupling or aldehyde-specific reactions .
Tert-butyl (5-bromothiazol-2-yl)carbamate 405939-39-1 5-bromo C₈H₁₁BrN₂O₂S 271.16 0.76 Bromine acts as a leaving group for nucleophilic substitutions .
Tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate 494769-44-7 4-hydroxymethyl C₉H₁₄N₂O₃S 230.28 0.87 Hydroxymethyl enhances hydrophilicity; useful in prodrug design .
Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate 388594-31-8 4-chloro, 5-formyl C₉H₁₁ClN₂O₃S 262.71 N/A Chloro substituent increases electrophilicity; requires inert storage .
Tert-butyl thiazol-2-ylcarbamate 170961-15-6 Unsubstituted thiazole C₈H₁₂N₂O₂S 200.26 0.80 Simplicity for base structure studies; limited reactivity .

Reactivity and Functional Group Influence

  • Formyl Group (5-position) : The aldehyde in this compound enables Schiff base formation, reductive amination, or cross-coupling reactions, making it ideal for bioconjugation or linker synthesis .
  • Bromo Substituent (5-position) : Bromine in 405939-39-1 facilitates Suzuki-Miyaura or Ullmann couplings, critical in aryl-aryl bond formation .
  • Hydroxymethyl (4-position) : The -CH₂OH group in 494769-44-7 offers a site for esterification or oxidation, useful in prodrug activation .
  • Chloro Substituent (4-position) : In 388594-31-8, chlorine increases electrophilicity, aiding in SNAr reactions but requiring strict storage conditions (2–8°C under inert gas) .

Research Findings and Trends

  • Synthetic Utility: The Boc group in these compounds simplifies purification and enhances stability during multi-step syntheses, as demonstrated in the preparation of pyrimidine and chromenone derivatives ().
  • Safety Considerations : While this compound lacks explicit hazard data, structurally related carbamates (e.g., 1799420-92-0 in ) recommend handling with standard lab precautions (gloves, ventilation).
  • Emerging Analogs : Recent patents highlight derivatives like tert-butyl (4-(bromomethyl)thiazol-2-yl)carbamate (1001419-35-7) for antibody-drug conjugates (ADCs), leveraging bromine for bioconjugation .

Biological Activity

Tert-butyl (5-formylthiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, a formyl group, and a carbamate moiety. Its molecular formula is C9H12N2O2SC_9H_{12}N_2O_2S, with a molecular weight of approximately 216.27 g/mol. The thiazole ring is known for its biological activity, particularly in drug development targeting various diseases.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This property is crucial for its potential therapeutic applications.
  • Protein Interactions : The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, further influencing their function and stability.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
  • Neuroprotective Effects : The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It may act as an inhibitor of enzymes involved in tau pathology, which is critical in neurodegeneration .
  • Biochemical Assays : Due to its ability to modulate enzyme activity, this compound is utilized in biochemical assays to study enzyme mechanisms and protein interactions.

Case Study 1: Neurodegenerative Disorders

A study explored the effects of thiazole derivatives on tau-mediated neurodegeneration. This compound was identified as a promising candidate for further development due to its ability to inhibit tau aggregation, which is linked to Alzheimer's disease progression .

Case Study 2: Antimicrobial Properties

In vitro tests showed that derivatives of the compound exhibited significant antibacterial activity against resistant strains. For instance, one derivative demonstrated effective bactericidal properties against MRSA at concentrations comparable to established antibiotics like vancomycin .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against MRSA and VRE
NeuroprotectivePotential inhibitor of tau aggregation
Enzyme ModulationUsed in assays for studying enzyme interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (5-formylthiazol-2-yl)carbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.